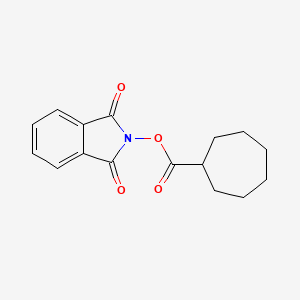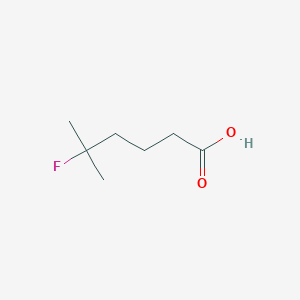
5-Fluoro-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-5-methylhexanoic acid: is an organic compound with the molecular formula C7H13FO2 It is a derivative of hexanoic acid, where a fluorine atom and a methyl group are substituted at the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-methylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into organic molecules, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 5-fluoro-5-methylhexanol or 5-methylhexane.
Substitution: Formation of various substituted hexanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-5-methylhexanoic acid is used as a building block in organic synthesis. Its unique fluorine substitution makes it valuable for the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. They can serve as probes to investigate the role of fluorine in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties, such as increased stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-5-methylhexanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 5-Fluoro-5-methylpentanoic acid
- 5-Fluoro-5-methylheptanoic acid
- 5-Fluoro-5-methylbutanoic acid
Comparison: Compared to its analogs, 5-Fluoro-5-methylhexanoic acid has a unique combination of fluorine and methyl substitution at the fifth carbon atom, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorinated compounds .
Propiedades
Fórmula molecular |
C7H13FO2 |
|---|---|
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
5-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-7(2,8)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
ZPBGLBAPFHKDRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
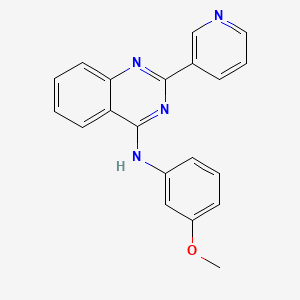

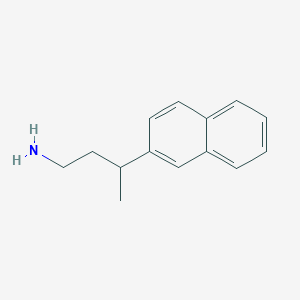

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

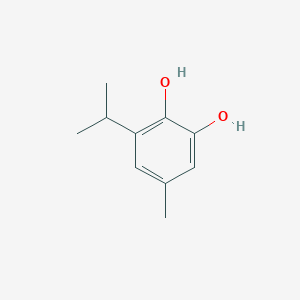
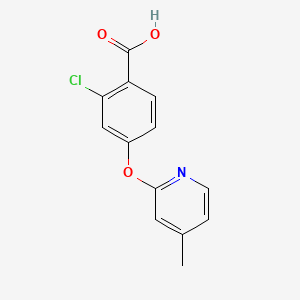
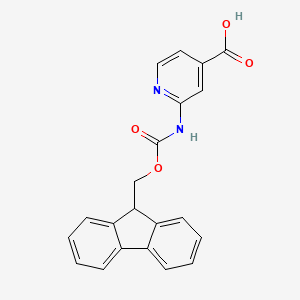
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
